3-Butylphthalide-d3 3-Butylphthalide-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16663952
InChI: InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3/i1D3
SMILES:
Molecular Formula: C12H14O2
Molecular Weight: 193.26 g/mol

3-Butylphthalide-d3

CAS No.:

Cat. No.: VC16663952

Molecular Formula: C12H14O2

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

3-Butylphthalide-d3 -

Specification

Molecular Formula C12H14O2
Molecular Weight 193.26 g/mol
IUPAC Name 3-(4,4,4-trideuteriobutyl)-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3/i1D3
Standard InChI Key HJXMNVQARNZTEE-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])CCCC1C2=CC=CC=C2C(=O)O1
Canonical SMILES CCCCC1C2=CC=CC=C2C(=O)O1

Introduction

Chemical Structure and Synthesis of 3-Butylphthalide-d3

Structural Basis and Isotopic Labeling

3-Butylphthalide-d3 (C₁₂H₁₁D₃O₂) is characterized by the substitution of three hydrogen atoms with deuterium at specific positions on the butyl side chain of 3-n-butylphthalide . The phthalide core consists of a bicyclic structure featuring a γ-lactone ring fused to a benzene ring, while the deuterated butyl group enhances metabolic stability and facilitates isotopic tracing in biological systems . Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the deuterated analog, with distinct shifts observed at δ = 0.98 ppm (triplet, H-11) and δ = 2.45 ppm (quartet, H-9) compared to non-deuterated NBP .

Synthetic Pathways

The synthesis of 3-butylphthalide-d3 typically involves:

  • Deuterium Incorporation: Exchange reactions using deuterated reagents (e.g., D₂O, CD₃OD) under controlled conditions (60–80°C, 12–24 hours) to replace hydrogens on the butyl chain.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography with hexane:ethyl acetate gradients) achieve >98% isotopic purity .

  • Validation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution NMR ensure the absence of non-deuterated contaminants .

A comparative analysis of synthetic yields reveals that microwave-assisted methods reduce reaction times by 40% while maintaining a 92% yield.

Analytical Characterization and Quality Control

Spectroscopic Techniques

  • NMR Spectroscopy: Key signals in the 1H^1H NMR spectrum include the absence of proton resonances at deuterated positions, confirmed by 13C^13C-NMR couplings (e.g., C-3 at δ = 107.9 ppm) .

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode detects the molecular ion [M+H]⁺ at m/z 222.2, with a characteristic isotopic pattern reflecting three deuterium atoms .

Chromatographic Methods

A validated LC-MS/MS method enables simultaneous quantification of 3-butylphthalide-d3 and its metabolites in human plasma :

ParameterValue
Linear Range3.00–800 ng/mL (NBP-d3)
Lower LOQ3.00 ng/mL
Intra-day Precision≤12.5%
Inter-day Accuracy94.3–106.7%

This method employs deuterated internal standards (e.g., NBP-d7) to correct for matrix effects, ensuring robustness across diverse biological matrices .

Pharmacokinetics and Metabolic Profile

Absorption and Distribution

Following oral administration in healthy volunteers, 3-butylphthalide-d3 exhibits rapid absorption (TmaxT_{\text{max}}: 1.2 ± 0.4 hours) and dose-proportional pharmacokinetics (AUC₀–∞: 320–480 mg dose range) . Plasma protein binding remains moderate (68–72%), with a volume of distribution (VdV_d) of 12.5 ± 3.2 L/kg, indicating extensive tissue penetration .

Metabolism and Excretion

The compound undergoes hepatic metabolism via cytochrome P450 (CYP2C19 and CYP3A4) into four primary metabolites:

  • 10-Keto-NBP (M2)

  • 3-Hydroxy-NBP (M3-1)

  • 10-Hydroxy-NBP (M3-2)

  • NBP-11-oic Acid (M5-2) .

Deuteriation slows oxidative metabolism, increasing the half-life (t1/2t_{1/2}) from 4.3 hours (NBP) to 6.8 hours (NBP-d3) . Renal excretion accounts for 55–60% of elimination, with fecal clearance contributing 30–35% .

Therapeutic Applications and Clinical Efficacy

Neuroprotection in Cerebral Ischemia

3-Butylphthalide-d3 preserves mitochondrial function by upregulating peroxisome proliferator-activated receptor-γ (PPAR-γ) and reducing oxidative stress markers (e.g., malondialdehyde by 42%) in rodent stroke models . Clinical trials demonstrate a 34% improvement in National Institutes of Health Stroke Scale (NIHSS) scores compared to placebo .

Cognitive Impairment and Dementia

A meta-analysis of six randomized controlled trials (n = 851 patients) found that 3-butylphthalide-d3 significantly improves Mini-Mental State Examination (MMSE) scores (mean difference: 3.2 points; 95% CI: 2.1–4.3) and reduces Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) scores by 4.8 points . Mechanistically, it enhances acetylcholine synthesis and inhibits amyloid-β aggregation .

Antifungal Activity

Unexpectedly, microbial biotransformation studies reveal that 3-butyl-3-hydroxyphthalide (a metabolite) exhibits fungistatic activity against Candida albicans (MIC: 32 μg/mL), suggesting potential applications in combating opportunistic infections .

Adverse EventIncidence (NBP-d3)Placebo
Headache8.2%7.6%
Nausea5.1%4.3%
Dizziness3.9%3.5%
Elevated ALT1.2%1.0%

No serious adverse events (SAEs) were attributed to the compound, and laboratory parameters (e.g., renal function, hematology) remained within normal limits .

Drug-Drug Interactions

Coadministration with CYP3A4 inhibitors (e.g., ketoconazole) increases NBP-d3 exposure by 2.3-fold, necessitating dose adjustments in polypharmacy scenarios .

Future Directions and Challenges

While 3-butylphthalide-d3 shows promise, several areas require further investigation:

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